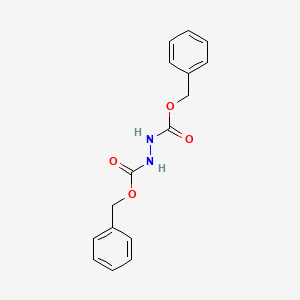
Dibenzyl hydrazine-1,2-dicarboxylate
Cat. No. B1266557
Key on ui cas rn:
5394-50-3
M. Wt: 300.31 g/mol
InChI Key: UEYMRBONTZTXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901119B2
Procedure details


Benzyl chloroformate (19.73 mL, 140 mmol) was added dropwise to a solution of hydrazine (2 mL, 63.7 mmol) in methanol (200 mL). Approximately half way through the addition, dropwise addition of a solution of sodium carbonate (14.86 g, 140 mmol) in water (150 mL) commenced. The resulting slurry was stirred for about 45 min before being filtered under suction, isolating a solid which was washed with ice water. The resulting filtrate was concentrated to remove the methanol, yielding a small quantity of solid material upon filtration. This solid material was again washed with ice water. The combined solids were recrystallized from straight toluene. The resulting white solid was dried in a vacuum oven at 60° C. for 5 hours. This yielded bis(phenylmethyl) 1,2-hydrazinedicarboxylate (13.74 g, 45.8 mmol, 71.8% yield) as a white crystalline solid.





Yield
71.8%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[NH2:12][NH2:13].[C:14](=[O:17])([O-])[O-:15].[Na+].[Na+]>CO.O>[NH:12]([C:14]([O:15][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:17])[NH:13][C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
14.86 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting slurry was stirred for about 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
before being filtered under suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolating a solid which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ice water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a small quantity of solid material
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
upon filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
This solid material was again washed with ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined solids were recrystallized from straight toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting white solid was dried in a vacuum oven at 60° C. for 5 hours
|
|
Duration
|
5 h
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 45.8 mmol | |
| AMOUNT: MASS | 13.74 g | |
| YIELD: PERCENTYIELD | 71.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
